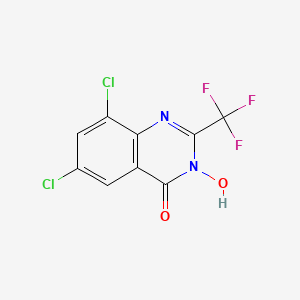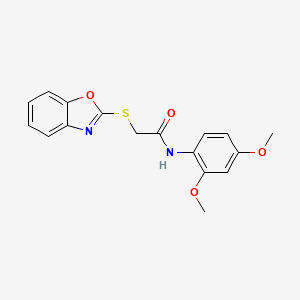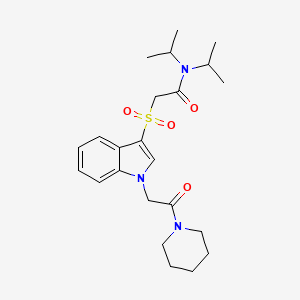
6,8-dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C9H3Cl2F3N2O2 and its molecular weight is 299.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivatives
6,8-Dichloro-3-hydroxy-2-(trifluoromethyl)-4(3H)-quinazolinone, a quinazolinone derivative, has been studied for its synthesis and potential derivatives. For instance, studies have described the synthesis of various 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, which can be further modified to produce ethers, esters, and sulfonates through treatment with different chemical reagents (Badr, El-Sherief, & Mahmoud, 1980). This demonstrates the compound's versatility in chemical synthesis.
Pharmacological Activities
Quinazolinone derivatives, including the specific compound , have been extensively researched for various pharmacological properties. For example, some 4(3H)-quinazolinones structurally related to 2-methyl-3-o-tolyl-4(3H)-quinazolinone were synthesized and found to have significant anticonvulsant activity (Wolfe et al., 1990).
Antimicrobial and Colorimetric Applications
Quinazolinone-based reactive dyes have been synthesized, which include bromo-quinazolinone derivatives. These dyes have demonstrated good antimicrobial activity and are utilized in colorimetric studies (Patel & Patel, 2012).
Catalytic Applications
Quinazolinone derivatives have been employed as catalysts. For instance, a study on the synthesis of 4(3H)-quinazolinones used magnetic nanoparticles as a highly efficient and separable catalyst, showcasing the compound's role in facilitating chemical reactions (Dadgar & Kalkhorani, 2015).
Cytotoxic Properties
Studies on quinazolinone-triazole hybrids have shown cytotoxic effects against various cell lines, indicating potential applications in cancer research (Hassanzadeh et al., 2019).
Analytical Applications
The compound has been used in the synthesis of chemical sensors. For example, a study developed a fluorescent chemical sensor for Fe3+ ions based on a quinazolinone derivative, demonstrating its application in analytical chemistry (Zhang et al., 2007).
Propriétés
IUPAC Name |
6,8-dichloro-3-hydroxy-2-(trifluoromethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2O2/c10-3-1-4-6(5(11)2-3)15-8(9(12,13)14)16(18)7(4)17/h1-2,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMAMFDGAPKQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N(C(=N2)C(F)(F)F)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004247.png)
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)
![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B3004250.png)

![3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3004252.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone](/img/structure/B3004255.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B3004257.png)



![5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004264.png)
